molecular formula C15H11BrN2O2S B1222593 Bnps-skatole CAS No. 27933-36-4

Bnps-skatole

Cat. No. B1222593
CAS RN: 27933-36-4
M. Wt: 363.2 g/mol
InChI Key: BXTVQNYQYUTQAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

BNPS-skatole is synthesized through a series of chemical reactions that ensure a high yield of analytically pure compound. The synthesis involves steps that are optimized to achieve over 90% yield, indicating the efficiency of the process. The degree of purity of BNPS-skatole significantly affects its effectiveness in cleaving tryptophan residues, highlighting the importance of the synthesis process in obtaining a high-quality reagent (Zeitler & Eulitz, 1978).

Molecular Structure Analysis

The molecular structure of BNPS-skatole allows for its selective interaction with tryptophan residues in proteins. Its structure is designed to target the indole ring of tryptophan, leading to quantitative oxidation. This specificity is derived from the unique molecular configuration of BNPS-skatole, which enables targeted chemical reactions without affecting other amino acids significantly.

Chemical Reactions and Properties

BNPS-skatole reacts with tryptophan residues in proteins under specific conditions, leading to the cleavage of the tryptophanyl peptide bond. This reaction is highly selective and efficient, making BNPS-skatole a preferred reagent for protein sequencing and structural analysis. The compound's chemical properties, such as poor solubility in water and the requirement for acidic conditions, dictate the reaction conditions and the choice of solvent (Fontana, 1972).

Scientific Research Applications

Enzymology

  • BNPS-skatole is used to cleave the tryptophanyl peptide bond found in tryptophan-containing proteins . Specifically, cleavage occurs at peptide bonds after amino acids with available Cγ-Cδ double bonds such as tryptophan, tyrosine, and histidine . This method has been adapted to cleave small amounts of proteins on solid supports or in gels .

Biochemistry

  • In biochemistry, BNPS-skatole is used for the selective cleavage of tryptophanyl peptide bonds . This cleavage is particularly useful in cloning strategies as it provides an unambiguous oligonucleotide sequence as part of a probe or primer .

Microbiology

  • In microbiology, BNPS-skatole has been used in the study of the gene for alkaline phosphatase of Thermus caldophilus GK24 . The deduced amino acid sequence agreed with the determined amino acid sequences of the BNPS-skatole peptides, derived from Tca alkaline phosphatase .

Chemistry

  • In chemistry, BNPS-skatole is used as a reagent for the selective cleavage of tryptophanyl peptide bonds . This cleavage occurs at peptide bonds after amino acids with available Cγ-Cδ double bonds such as tryptophan, tyrosine, and histidine .

Molecular Biology

  • In molecular biology, BNPS-skatole is used for the selective cleavage of tryptophanyl peptide bonds . This cleavage is particularly useful in cloning strategies as it provides an unambiguous oligonucleotide sequence as part of a probe or primer .

Proteomics

  • In proteomics, BNPS-skatole is used in the Expasy PeptideCutter tool . This tool predicts potential cleavage sites cleaved by proteases or chemicals in a given protein sequence . BNPS-skatole is listed as a chemical that leads to polypeptide cleavage on the C-terminal side of tryptophan residues .

Cloning Strategies

  • BNPS-skatole is used in cloning strategies . Since tryptophan is represented in the genetic code by a single codon, cleavage at that residue may be useful in cloning strategies in providing an unambiguous oligonucleotide sequence as part of a probe or primer .

Solid-Phase Microsequencing

  • BNPS-skatole is used in solid-phase microsequencing . The resulting C-terminal lactones attach to amino-glass supports, which allows sequencing with 4-N,N-dimethyl-aminoazobenzene 4’-isothiocyanate (DABITC). Peptides having such C-termini, such as chymotryptic digest products, can be readily made to react with these reagents and are easily attached and sequenced by solid phase chromatographic methods .

Oxidant and Brominating Reagent

  • BNPS-skatole is a mild oxidant and brominating reagent . It leads to polypeptide cleavage on the C-terminal side of tryptophan residues .

Safety And Hazards

BNPS-skatole can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective clothing, eye protection, and face protection should be worn when handling BNPS-skatole .

properties

IUPAC Name

3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTVQNYQYUTQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951447
Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bnps-skatole

CAS RN

27933-36-4, 28805-72-3
Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27933-36-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bnps-skatole
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Record name 27933-36-4
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Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole
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Record name 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
A Fontana - Methods in Enzymology, 1972 - Elsevier
… BNPS-skatole is a much more selective agent than NBS. After exposure of an amino acid mixture to 10 eq of BNPS-skatole … Cysteine, as expected, is easily oxidized by BNPSskatole to …
Number of citations: 247 www.sciencedirect.com
V Rahali, J Gueguen - Journal of protein chemistry, 1999 - Springer
… For this purpose, the present study used BNPS-skatole to compare different hydrolysis pathways in terms of cleavage yield, reagent and by-product removal efficiency, and the resulting …
Number of citations: 33 link.springer.com
PE Hunziker, GJ Hughes, KJ Wilson - Biochemical Journal, 1980 - portlandpress.com
… In the present paper we illustrate the usefulness of BNPS-skatole for tryptophan cleavages. Subsequent cleavages at tyrosine and/or histidine residues, neither of which is modified by …
Number of citations: 28 portlandpress.com
P Johnson, VB Stockmal - International Journal of Biological …, 1982 - Elsevier
We have isolated fragments of actin prepared by thrombic digestion (residues 40–374 [I], and 114–374 [II]), BNPS-skatole cleavage (residues 87–339 [III]) and nitrothiocyanobenzoic …
Number of citations: 5 www.sciencedirect.com
JL Nussbaum, J Jollès, P Jollès - Biochimie, 1982 - Elsevier
… In the present paper, additional sequence data obtained by splitting the proteolipid apoprotein with BNPS-skatole are reported. Tryptophan is one of the main amino acids from …
Number of citations: 15 www.sciencedirect.com
JA KNOTT, CA SULLIVAN… - European journal of …, 1988 - Wiley Online Library
… ANF(1-28) from the fusion protein with the thrombin-susceptible linker, whilst a 2-5% (by mass) yield was observed from the fusion protein with the tryptophan linker after BNPS-skatole …
Number of citations: 32 febs.onlinelibrary.wiley.com
HJ Zeitler, M Eulitz - 1978 - degruyter.com
… on the degree of purity of the BNPS-skatole. … with BNPS-skatole are far less dependent on its time of storage than on the purity of the starting materials employed for the BNPS-skatole …
Number of citations: 6 www.degruyter.com
V Rahali, JM Chobert, T Haertle, J Gueguen - Food/Nahrung, 2000 - Wiley Online Library
… with BNPS-skatole according to Rahali and Guéguen [23]. BLG was dissolved in 88% acetic acid and BNPS-skatole … of BNPS-skatole removed by water extractions before lyophilization. …
Number of citations: 99 onlinelibrary.wiley.com
K Weber, U Plessmann, P Traub - FEBS letters, 1989 - Elsevier
… protein was subjected to cleavage with BNPS-skatole 1251. Fragments were separated by HPLC … The carboxy-terminal 14 kDa BNPSskatole fragment of lamin A was identified by its N-…
Number of citations: 256 www.sciencedirect.com
PA Price, MK Williamson - Journal of Biological Chemistry, 1985 - ASBMB
… intact protein and of peptides isolated from tryptic and BNPS-skatole dlgests. This 79-residue, … The present investigation represents the first extensive use of BNPS-skatole cleavage at y-…
Number of citations: 382 www.jbc.org

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